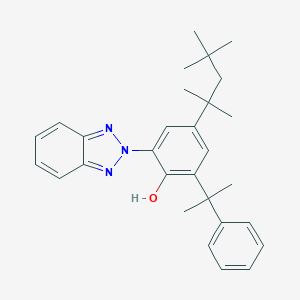

苯酚,2-(2H-苯并三唑-2-基)-6-(1-甲基-1-苯乙基)-4-(1,1,3,3-四甲基丁基)-

描述

The chemical is related to a class of compounds known for their intricate synthesis processes and diverse chemical properties. These compounds, including variants of benzotriazoles, are investigated for their electrochemical, electrical, and sensing properties due to their unique molecular structures.

Synthesis Analysis

The synthesis of related benzotriazole phenols involves nucleophilic displacement reactions followed by cyclotetramerisation to produce novel metallophthalocyanines and metal-free phthalocyanines. These processes are characterized by their complexity and the precise conditions under which they are carried out (Gümrükçü et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of similar compounds shows that they possess intricate arrangements, often involving coplanar configurations and specific dihedral angles which are crucial for their reactivity and functional properties (Li et al., 2010).

Chemical Reactions and Properties

The chemical reactions of these compounds are influenced by their molecular structures, leading to specific reactivity patterns. For instance, the presence of benzotriazole phenoxide ligands in aluminium complexes has been shown to affect the catalytic efficiency in ring-opening polymerization of cyclic esters, demonstrating the influence of molecular structure on chemical reactivity (Li et al., 2011).

Physical Properties Analysis

The physical properties of benzotriazole-related compounds, such as their electrochemical and electrical behaviors, are closely tied to their molecular structures. For example, the cyclotetramerisation process used in their synthesis has significant implications for their impedance spectroscopy and dc conductivity, highlighting the relationship between synthesis, structure, and physical properties (Gümrükçü et al., 2011).

Chemical Properties Analysis

The chemical properties, such as the ability to form complexes with metals and participate in polymerization reactions, are attributed to the specific functional groups present in these compounds. The interaction of benzotriazole phenoxide ligands with aluminium, for example, showcases the chemical versatility and reactivity of these compounds, underscoring their potential in catalytic applications (Li et al., 2011).

科学研究应用

化学合成和反应性

- 相关苯并三唑化合物的合成和反应性已被探索,揭示了它们作为金属钝化剂和光敏材料制备中试剂的用途。这些发现强调了类似酚类化合物在材料科学和有机合成中的潜力 (Gu et al., 2009)。

环境影响和生物降解

- 对酚类化合物(如对羟基苯甲酸酯)的环境存在和降解的研究,突出了了解类似复杂酚类在水生环境中的归宿和行为的重要性。这项研究对于评估生态影响和设计从环境中去除或减少此类化合物的策略至关重要 (Haman et al., 2015)。

抗氧化特性和应用

- 合成酚类抗氧化剂的环境存在、人类接触和毒性已得到广泛研究。这些研究为评估酚类化合物在各种应用中的安全性和有效性提供了基础,包括它们作为食品、药品和化妆品中抗氧化剂的潜在用途 (Liu & Mabury, 2020)。

药物化学和生物活性

- 吩噻嗪的药物化学与复杂酚类具有结构相似性,为设计具有抗癌和抗原生动物活性的化合物提供了见解。这项研究表明酚类化合物在治疗各种疾病中的潜在治疗应用 (González-González et al., 2021)。

在光电材料中的应用

- 利用酚类化合物(如喹唑啉和嘧啶)的独特性能开发光电材料,展示了这些分子在先进技术应用中的多功能性。这些化合物被用于电子器件、发光元件和光电转换元件 (Lipunova et al., 2018)。

酚去除和环境修复

- 关于固定微生物降解苯酚的研究为从环境中去除酚类化合物的生物修复策略提供了有价值的见解。这一研究领域对于解决污染和改善水质至关重要 (Aisami et al., 2016)。

作用机制

Target of Action

UV absorber-928, also known as 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol, is a type of ultraviolet (UV) light absorber . Its primary targets are the UV-A and UV-B regions of the light spectrum .

Mode of Action

UV absorber-928 works by absorbing high-energy UV light and converting it into harmless heat energy . This process involves the breaking of hydrogen bonds and molecular isomerism . The intramolecular structure undergoes thermal vibration, the hydrogen bond is broken, the chelating ring is opened, and the intramolecular structure changes . This transformation of harmful UV light into harmless heat energy protects the material from UV damage .

Biochemical Pathways

The compound’s ability to absorb uv light and convert it into heat energy can prevent photodegradation, color fading, and loss of mechanical properties in various materials .

Pharmacokinetics

It is known for its excellent thermal stability, low volatility, and resistance to chemical degradation . These properties suggest that it may have good bioavailability in the materials it is used in.

Result of Action

The primary result of UV absorber-928’s action is the protection of materials from UV damage. By absorbing UV light and converting it into heat energy, it prevents photodegradation, color fading, and loss of mechanical properties in various materials . This enhances the UV resistance and longevity of these materials .

Action Environment

The action of UV absorber-928 can be influenced by environmental factors such as temperature and light exposure. Its excellent thermal stability allows it to remain effective even under elevated temperature conditions . Additionally, its low volatility and resistance to chemical degradation contribute to its durability and effectiveness in various environmental conditions .

属性

IUPAC Name |

2-(benzotriazol-2-yl)-6-(2-phenylpropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N3O/c1-27(2,3)19-28(4,5)21-17-22(29(6,7)20-13-9-8-10-14-20)26(33)25(18-21)32-30-23-15-11-12-16-24(23)31-32/h8-18,33H,19H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUNCLSDTUBVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4072780 | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

CAS RN |

73936-91-1 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73936-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073936911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4072780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-BENZOTRIAZOL-2-YL)-6-(1-METHYL-1-PHENYLETHYL)-4-(1,1,3,3-TETRAMETHYLBUTYL)PHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydro-1H-[1,3]oxazino[5,4,3-ij]quinoline-3,7-dione](/img/structure/B38251.png)

![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)